molecular formula C10H12BrN3OS B3270311 N-(2-Azabicyclo[2.2.1]heptan-5-yl)-5-bromothiazole-2-carboxamide CAS No. 524016-10-2

N-(2-Azabicyclo[2.2.1]heptan-5-yl)-5-bromothiazole-2-carboxamide

Cat. No. B3270311
CAS RN: 524016-10-2
M. Wt: 302.19 g/mol
InChI Key: QPDLATCTVLGDRN-UHFFFAOYSA-N
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Description

N-(2-Azabicyclo[2.2.1]heptan-5-yl)-5-bromothiazole-2-carboxamide, also known as AZD9898, is a novel compound that has gained significant attention in scientific research. It belongs to the class of heterocyclic compounds and has a unique chemical structure that makes it a potential candidate for drug development.

Mechanism of Action

The mechanism of action of N-(2-Azabicyclo[2.2.1]heptan-5-yl)-5-bromothiazole-2-carboxamide is complex and involves the inhibition of specific enzymes and receptors. It has been found to inhibit the activity of the enzyme poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair. This compound also binds to the sigma-1 receptor, which is implicated in various physiological processes. The binding of this compound to the sigma-1 receptor results in the modulation of calcium signaling, leading to several downstream effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. It has been found to induce cell death in cancer cells by inhibiting PARP activity. This compound has also been shown to reduce inflammation by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2). Additionally, this compound has been found to modulate calcium signaling, leading to several downstream effects, including the regulation of neurotransmitter release.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-Azabicyclo[2.2.1]heptan-5-yl)-5-bromothiazole-2-carboxamide in lab experiments include its potent inhibitory activity against several enzymes and receptors, making it a valuable tool for studying various physiological processes. The synthesis method of this compound is robust and yields high purity product, making it suitable for use in biochemical assays. However, the limitations of using this compound in lab experiments include its potential off-target effects, which may complicate the interpretation of results. Additionally, the high potency of this compound may require the use of low concentrations to avoid nonspecific effects.

Future Directions

Several future directions for the study of N-(2-Azabicyclo[2.2.1]heptan-5-yl)-5-bromothiazole-2-carboxamide are possible. One potential direction is the development of this compound as a therapeutic agent for the treatment of cancer and other diseases. Another direction is the study of the mechanism of action of this compound in more detail, particularly its interactions with the sigma-1 receptor. Additionally, the use of this compound as a diagnostic tool for detecting certain diseases warrants further investigation. Finally, the potential off-target effects of this compound need to be studied in more detail to fully understand its effects on physiological processes.

Scientific Research Applications

N-(2-Azabicyclo[2.2.1]heptan-5-yl)-5-bromothiazole-2-carboxamide has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit potent inhibitory activity against several enzymes and receptors, making it a promising candidate for drug development. This compound has been evaluated for its efficacy in treating various diseases, including cancer, Alzheimer's disease, and inflammation. It has also been studied for its potential use as a diagnostic tool for detecting certain diseases.

properties

IUPAC Name

N-(2-azabicyclo[2.2.1]heptan-5-yl)-5-bromo-1,3-thiazole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3OS/c11-8-4-13-10(16-8)9(15)14-7-2-6-1-5(7)3-12-6/h4-7,12H,1-3H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDLATCTVLGDRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1CN2)NC(=O)C3=NC=C(S3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-Azabicyclo[2.2.1]heptan-5-yl)-5-bromothiazole-2-carboxamide
Reactant of Route 2
N-(2-Azabicyclo[2.2.1]heptan-5-yl)-5-bromothiazole-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(2-Azabicyclo[2.2.1]heptan-5-yl)-5-bromothiazole-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(2-Azabicyclo[2.2.1]heptan-5-yl)-5-bromothiazole-2-carboxamide
Reactant of Route 5
N-(2-Azabicyclo[2.2.1]heptan-5-yl)-5-bromothiazole-2-carboxamide
Reactant of Route 6
N-(2-Azabicyclo[2.2.1]heptan-5-yl)-5-bromothiazole-2-carboxamide

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